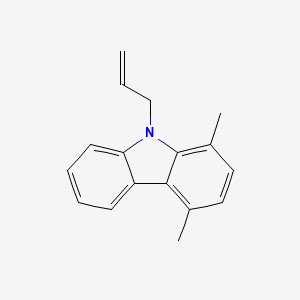
9-allyl-1,4-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allyl-1,4-dimethyl-9H-carbazole is a versatile chemical compound with a unique structure that includes an allyl group and two methyl groups attached to a carbazole core. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-allyl-1,4-dimethyl-9H-carbazole typically involves the alkylation of 1,4-dimethyl-9H-carbazole with an allyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize palladium-catalyzed coupling reactions to achieve efficient synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Scientific Research Applications
9-Allyl-1,4-dimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-allyl-1,4-dimethyl-9H-carbazole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
9-Allyl-9H-carbazole: Lacks the two methyl groups present in 9-allyl-1,4-dimethyl-9H-carbazole.
1,4-Dimethyl-9H-carbazole: Lacks the allyl group.
9-Allyl-3,6-dimethyl-9H-carbazole: Similar structure but with methyl groups at different positions.
Uniqueness: this compound is unique due to the specific positioning of the allyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,4-dimethyl-9-prop-2-enylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-4-11-18-15-8-6-5-7-14(15)16-12(2)9-10-13(3)17(16)18/h4-10H,1,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQUJHYVQSOBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
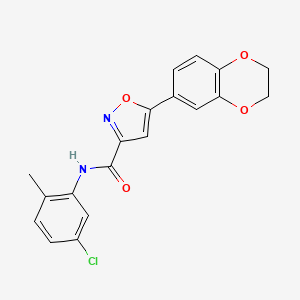
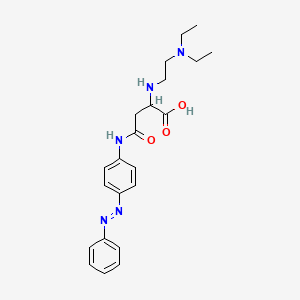
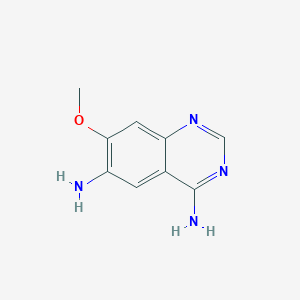
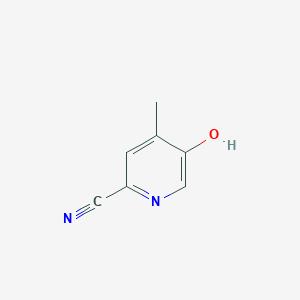
![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
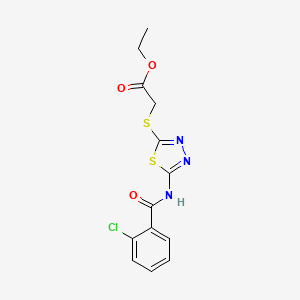
![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)
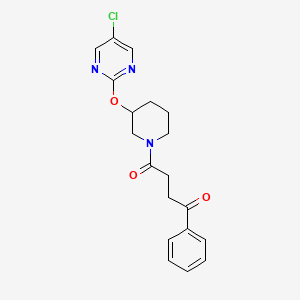
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)
